molecular formula C14H9NO2 B13788698 Phenanthrene, 4-nitro- CAS No. 82064-15-1

Phenanthrene, 4-nitro-

Cat. No.: B13788698
CAS No.: 82064-15-1
M. Wt: 223.23 g/mol
InChI Key: JMKUZZRDJVZRQZ-UHFFFAOYSA-N
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Description

Phenanthrene, 4-nitro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene ringsPhenanthrene itself is used in the production of dyes, plastics, pesticides, explosives, and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene, 4-nitro- can be synthesized through nitration of phenanthrene. This process typically involves the reaction of phenanthrene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The nitration reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of phenanthrene, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenanthrene, 4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenanthrene, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions often involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular structures and DNA .

Comparison with Similar Compounds

  • Phenanthrene, 9-nitro-
  • Anthracene, 9-nitro-
  • Naphthalene, 2-nitro-

Properties

IUPAC Name

4-nitrophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUZZRDJVZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231555
Record name Phenanthrene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82064-15-1
Record name Phenanthrene, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082064151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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